Synthesis Yield Advantage vs. the 4‑Chloro Analogue: A 5‑Percentage‑Point Gap Under Phase‑Transfer Conditions
When 4‑bromophenol is condensed with p‑nitrochlorobenzene under standard base‑promoted conditions, the isolated yield of 1‑bromo‑4‑(4‑nitrophenoxy)benzene is reported as approximately 97 % [1]. By contrast, the analogous reaction of 4‑chlorophenol with p‑nitrochlorobenzene under comparable phase‑transfer‑catalysed conditions delivers 4‑chloro‑4′‑nitrodiphenyl ether in 92 % yield [2]. The absolute difference of ≈5 % represents a meaningful reduction in lost feedstock and purification costs when the bromo intermediate is selected over the chloro analogue.
| Evidence Dimension | Isolated chemical yield (condensation with p‑nitrochlorobenzene) |
|---|---|
| Target Compound Data | ≈97 % |
| Comparator Or Baseline | 4‑Chloro‑4′‑nitrodiphenyl ether: 92.3 % |
| Quantified Difference | ≈4.7–5.0 percentage points higher |
| Conditions | Base‑promoted aromatic nucleophilic substitution; 4‑bromo‑ or 4‑chlorophenol with p‑nitrochlorobenzene in the presence of K₂CO₃ or similar base, phase‑transfer catalyst where specified. |
Why This Matters
A 5‑point yield gap directly reduces raw‑material cost per kg of isolated product and minimises the fraction of waste requiring disposal, improving both procurement economics and environmental compliance.
- [1] 960化工网. CAS 21969‑04‑0 合成路线: 通过4‑溴苯酚和对硝基氯苯合成, 收率约97 %. Available at: https://m.chem960.com/cas/21969‑04‑0/ (accessed 23 Apr 2026). View Source
- [2] Justia Patents. Process for preparing nitrodiphenyl(thio)ethers. US 5,183,907. Available at: https://patents.justia.com/patent/5183907 (accessed 23 Apr 2026). View Source
